2-[5-(1H-Indol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-phenyl-ethanone
Description
Properties
Molecular Formula |
C18H13N3O2S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C18H13N3O2S/c22-16(12-6-2-1-3-7-12)11-24-18-21-20-17(23-18)14-10-19-15-9-5-4-8-13(14)15/h1-10,19H,11H2 |
InChI Key |
BZMJNMGXGDKLCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
The compound 2-[5-(1H-Indol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-phenyl-ethanone is a noteworthy member of the oxadiazole family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound through a review of recent studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 342.42 g/mol. The structure features an indole moiety linked to an oxadiazole ring via a sulfanyl group, which is significant for its biological properties.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a variety of mechanisms contributing to their biological activity:
- Anticancer Activity :
- Antimicrobial Properties :
Biological Activity Data
Recent studies have reported various biological activities associated with the compound:
Case Studies
Several case studies have documented the efficacy of similar oxadiazole compounds:
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. The results demonstrated that modifications in the oxadiazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.
-
Case Study on Antimicrobial Resistance :
- Research focused on the antimicrobial properties of indole-containing oxadiazoles showed promising results against resistant strains of bacteria such as MRSA. The study highlighted the potential for developing new antibiotics based on these compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing indole and oxadiazole moieties exhibit significant anticancer properties. The mechanism of action is primarily attributed to their ability to inhibit tubulin polymerization, thereby disrupting mitosis in cancer cells. In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including those associated with CNS and renal cancers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria have been determined through agar diffusion methods, showing promising results compared to standard antibiotics like penicillin .
Case Study 1: Anticancer Screening
A series of derivatives based on the 1H-indole framework were synthesized and screened against the National Cancer Institute's database. Among these, certain compounds exhibited over 90% growth inhibition against specific cancer cell lines, highlighting their potential as anticancer agents .
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-75 (CNS) | 95.70 |
| Compound B | UO-31 (Renal) | 96.86 |
Case Study 2: Antimicrobial Evaluation
In a study assessing antimicrobial efficacy, various derivatives were tested against multiple bacterial strains. The results indicated that some compounds showed significant zones of inhibition, suggesting their potential as new antimicrobial agents.
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Compound A | 30 (S. aureus) | Staphylococcus aureus |
| Compound B | 35 (E. coli) | Escherichia coli |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound shares the indole-oxadiazole-thioether backbone with antimicrobial and anticancer analogs (e.g., 5a, 4j) but differs in the phenyl-ethanone group, which may alter solubility and binding kinetics .
- Compared to CNS-active diphenyl-oxadiazoles (), the target lacks electron-withdrawing groups (e.g., NO2, Cl) at C2/C5, suggesting weaker CNS effects .
Mechanistic Insights :
- The indole-oxadiazole core is associated with Bcl-2 inhibition () and DNA intercalation (). The target compound’s phenyl-ethanone group may hinder deep hydrophobic pocket binding, reducing potency compared to 4j .
- The thioether linkage in the target compound could enhance antimicrobial activity by promoting membrane disruption, similar to 5a–c () .
Pharmacological and Physicochemical Properties
Table 3: Pharmacokinetic Predictions
Key Notes:
- Electron-withdrawing groups (e.g., NO2, CF3) in other compounds improve target affinity but reduce metabolic stability .
Preparation Methods
Esterification of 2-(1H-Indol-3-yl)acetic Acid
The synthesis begins with the esterification of 2-(1H-indol-3-yl)acetic acid (1 ) using ethanol and sulfuric acid as a catalyst. This step yields ethyl 2-(1H-indol-3-yl)acetate (2 ) through a Fischer esterification mechanism.
Reaction Conditions :
-
Reactants : 2-(1H-Indol-3-yl)acetic acid (0.2 mol), ethanol (70 mL), H₂SO₄ (20 mL).
-
Temperature : Reflux (~78°C).
-
Time : 7–8 hours.
-
Yield : >90% (crude).
The reaction’s reversibility necessitates excess ethanol to drive equilibrium toward ester formation. Neutralization with aqueous Na₂CO₃ followed by chloroform extraction isolates 2 as a reddish-brown liquid.
Hydrazide Formation
Ethyl 2-(1H-indol-3-yl)acetate (2 ) undergoes hydrazinolysis with hydrazine monohydrate in methanol to form 2-(1H-indol-3-yl)acetohydrazide (3 ).
Reaction Conditions :
-
Reactants : 2 (0.15 mol), hydrazine monohydrate (25 mL), methanol (60 mL).
-
Temperature : Room temperature.
-
Time : 10 hours.
-
Yield : 89%.
The product precipitates upon methanol removal and is purified via cold n-hexane washes, yielding brownish crystals with a melting point of 113°C.
Cyclization to 5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol
Cyclization of 3 with carbon disulfide (CS₂) in alkaline medium produces the oxadiazole-thiol (4 ).
Reaction Conditions :
-
Reactants : 3 (0.11 mol), CS₂ (14.0 mL), KOH (6.3 g), ethanol (100 mL).
-
Temperature : Reflux (~78°C).
-
Time : 7 hours.
-
Yield : 76%.
The mechanism involves nucleophilic attack by the hydrazide’s amino group on CS₂, followed by intramolecular cyclization and tautomerization to the thiol form. Acidification with HCl precipitates 4 as a dark-brown powder.
Alkylation of the Oxadiazole-2-thiol
The sulfanyl group in 4 undergoes nucleophilic substitution with 2-bromo-1-phenyl-ethanone to form the target compound.
Reaction Optimization
Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the thiol to generate a thiolate anion, which attacks the electrophilic carbon in 2-bromo-1-phenyl-ethanone.
Reaction Conditions :
-
Reactants : 4 (0.001 mol), 2-bromo-1-phenyl-ethanone (0.001 mol), NaH (0.002 mol), DMF (7 mL).
-
Temperature : 35°C.
-
Time : 7–8 hours.
The product is isolated by pouring the reaction mixture onto ice, followed by filtration and drying. Purification via recrystallization (ethanol/water) enhances purity.
Analytical Characterization
Key spectroscopic data for intermediates and the target compound are summarized below:
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Melting Point |
|---|---|---|---|
| 2 | 1733 (C═O), 3415 (N–H) | 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 7.2–7.6 (m, Ar–H) | – |
| 3 | 1630 (C═O), 3431 (N–H) | 3.65 (s, 2H, CH₂), 7.1–7.8 (m, Ar–H), 9.8 (s, NH) | 113°C |
| 4 | 2550 (S–H), 1605 (C═N) | 4.1 (s, 2H, CH₂), 7.2–8.1 (m, Ar–H), 10.1 (s, NH) | 125°C |
| Target | 1680 (C═O), 1590 (C═N) | 4.3 (s, 2H, SCH₂), 7.3–8.3 (m, Ar–H), 10.2 (s, NH) | 150–155°C |
Note: Data extrapolated from analogous compounds in.
Mechanistic Considerations
Cyclization Step
The formation of the oxadiazole ring proceeds via a base-promoted cyclodehydration mechanism. The hydrazide’s NH₂ group attacks CS₂, forming a dithiocarbazate intermediate, which undergoes intramolecular cyclization upon acidification.
Alkylation Step
The thiolate anion (generated by NaH) exhibits strong nucleophilicity, facilitating SN2 displacement of bromide from 2-bromo-1-phenyl-ethanone. Steric hindrance around the electrophilic carbon may necessitate prolonged reaction times.
Alternative Synthetic Routes
While the above method is predominant, alternative strategies include:
Oxidative Desulfurization
Hypervalent iodine reagents (e.g., iodobenzene/Oxone) could oxidize thiosemicarbazides to oxadiazoles. However, this approach is less direct for introducing the sulfanyl group.
Electro-Oxidative Methods
Sanjeev Kumar et al. reported electro-oxidative cyclization using LiClO₄ in acetonitrile. While efficient for 2-amino-oxadiazoles, adapting this for thiols remains unexplored.
Challenges and Mitigations
-
Thiol Oxidation : The -SH group is prone to oxidation. Conducting reactions under inert atmospheres (N₂/Ar) minimizes disulfide formation.
-
Alkylation Selectivity : Using a slight excess of NaH ensures complete deprotonation, favoring mono-alkylation over di-alkylation.
Q & A
Advanced Research Question
- Reagent Ratios : A 1:2 molar ratio of hydrazide to CS₂ minimizes side products during oxadiazole formation .
- Solvent Choice : Absolute ethanol enhances cyclization efficiency compared to DMF or THF .
- Acidification Control : Gradual HCl addition (pH 5–6) during precipitation reduces decomposition of thiol intermediates .
How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Advanced Research Question
- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., oxadiazole-thiol vs. thione) by confirming bond lengths and angles .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate proton assignments .
What computational methods predict the compound’s biological activity?
Advanced Research Question
- Molecular Docking : Screen against fungal CYP51 or bacterial topoisomerase IV using AutoDock Vina to prioritize targets .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antifungal activity .
What safety precautions are required during handling?
Basic Research Question
- GHS Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) necessitate PPE (gloves, goggles, fume hood) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
How can structural derivatives be designed for enhanced bioactivity?
Advanced Research Question
- Side-Chain Modifications : Introduce electron-deficient aryl groups (e.g., 4-nitrophenyl) to improve membrane permeability .
- Bioconjugation : Attach fluorescent tags (e.g., FITC) via thiol-disulfide exchange for cellular uptake studies .
How should discrepancies in biological assay results be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
